Zinc orotate dihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

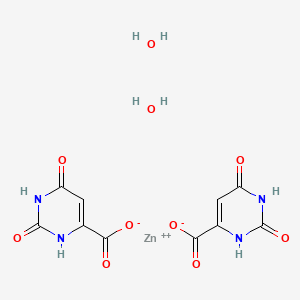

Zinc orotate dihydrate: is a compound consisting of zinc and orotic acid, with the chemical formula C₁₀H₁₀N₄O₁₀Zn . It is commonly used as a zinc supplement due to its high bioavailability and ability to deliver zinc efficiently to the body’s cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc orotate dihydrate can be synthesized by reacting orotic acid with zinc salts such as zinc acetate dihydrate. The reaction typically occurs in an aqueous medium at room temperature. The resulting product is then filtered, washed, and dried to obtain pure this compound .

Industrial Production Methods: In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: Zinc orotate dihydrate undergoes various chemical reactions, including:

Coordination Reactions: Zinc orotate can form coordination polymers with other metal ions through its nitrogen and oxygen atoms.

Hydrolysis: In aqueous solutions, this compound can hydrolyze to release zinc ions and orotic acid.

Common Reagents and Conditions:

Coordination Reactions: Typically involve metal salts and orotic acid in an aqueous medium at room temperature.

Hydrolysis: Occurs in the presence of water or aqueous solutions.

Major Products:

Coordination Reactions: Formation of coordination polymers.

Hydrolysis: Release of zinc ions and orotic acid.

Scientific Research Applications

Chemistry: Zinc orotate dihydrate is used in the synthesis of coordination polymers and metal-organic frameworks due to its ability to form stable complexes with various metal ions .

Biology and Medicine:

Zinc Supplementation: this compound is used as a dietary supplement to address zinc deficiency, which is essential for immune function, wound healing, and DNA synthesis.

Therapeutic Applications: It has potential therapeutic applications in treating conditions related to zinc deficiency.

Industry:

Mechanism of Action

Zinc orotate dihydrate exerts its effects by delivering zinc ions to the body’s cells. Zinc is a crucial cofactor for numerous enzymes and plays a vital role in various biochemical pathways, including DNA synthesis, protein synthesis, and cell division . The orotic acid component facilitates the transport of zinc ions across cell membranes, enhancing their bioavailability .

Comparison with Similar Compounds

Zinc acetate dihydrate: Another zinc compound used as a dietary supplement and in industrial applications.

Zinc citrate: Commonly used in dietary supplements for its high bioavailability.

Zinc oxide: Used in various industrial applications, including as a sunscreen ingredient and in rubber manufacturing.

Uniqueness: Zinc orotate dihydrate is unique due to its high bioavailability and ability to efficiently deliver zinc ions to the body’s cells. The presence of orotic acid enhances the transport of zinc, making it more effective than other zinc compounds .

Properties

CAS No. |

270083-97-1 |

|---|---|

Molecular Formula |

C10H10N4O10Zn |

Molecular Weight |

411.6 g/mol |

IUPAC Name |

zinc;2,4-dioxo-1H-pyrimidine-6-carboxylate;dihydrate |

InChI |

InChI=1S/2C5H4N2O4.2H2O.Zn/c2*8-3-1-2(4(9)10)6-5(11)7-3;;;/h2*1H,(H,9,10)(H2,6,7,8,11);2*1H2;/q;;;;+2/p-2 |

InChI Key |

KAXHRUFHOVCLAS-UHFFFAOYSA-L |

Canonical SMILES |

C1=C(NC(=O)NC1=O)C(=O)[O-].C1=C(NC(=O)NC1=O)C(=O)[O-].O.O.[Zn+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-tert-Butyl (1-(4-hydroxy-2-oxo-2H-[1,3'-bipyridin]-6'-yl)pyrrolidin-3-yl)(methyl)carbamate](/img/structure/B13150684.png)

![3-{[(5-Bromofuran-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13150688.png)

![[4-(Trimethoxysilyl)phenyl]methyl diethylcarbamodithioate](/img/structure/B13150711.png)

![8-Bromo-6-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13150724.png)

![Methyl [2,3'-bipyridine]-5-carboxylate](/img/structure/B13150756.png)